molecular formula C19H19NO4 B557236 Fmoc-GABA-OH CAS No. 116821-47-7

Fmoc-GABA-OH

Cat. No.: B557236
CAS No.: 116821-47-7
M. Wt: 325.4 g/mol
InChI Key: ACUIFAAXWDLLTR-UHFFFAOYSA-N
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Description

4-(Fluorenylmethoxycarbonyl-amino)butyric acid: , commonly known as Fmoc-GABA-OH, is a derivative of gamma-aminobutyric acid (GABA). It is widely used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino function, allowing for the stepwise construction of peptides.

Mechanism of Action

Target of Action

Fmoc-GABA-OH, also known as 4-(Fmoc-amino)butyric acid, is a biochemical reagent . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Fmoc group’s removal is facilitated by a base, typically piperidine . Therefore, the pH of the environment can impact the efficiency of this process. Additionally, temperature and solvent can also affect the stability and reactivity of this compound during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-GABA-OH can be synthesized through the reaction of gamma-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Scientific Research Applications

Fmoc-GABA-OH is extensively used in scientific research, particularly in the following areas:

    Chemistry: It is a standard building block in

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIFAAXWDLLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373229
Record name Fmoc-GABA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116821-47-7
Record name Fmoc-GABA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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